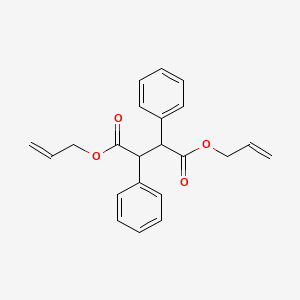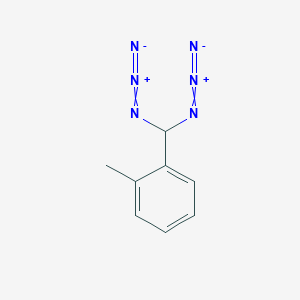
Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide butanedioïque, 2,3-diphényl-, di-2-propényl ester est un composé organique de formule moléculaire C20H18O4. Il s’agit d’un dérivé de l’acide butanedioïque (acide succinique) où les atomes d’hydrogène sur les groupes carboxyle sont remplacés par des groupes 2-propényle (allyle), et les atomes d’hydrogène sur les atomes de carbone centraux sont remplacés par des groupes phényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide butanedioïque, 2,3-diphényl-, di-2-propényl ester implique généralement l’estérification de l’acide 2,3-diphénylsuccinique avec l’alcool allylique. La réaction est généralement catalysée par un catalyseur acide tel que l’acide sulfurique ou l’acide p-toluènesulfonique. Les conditions réactionnelles comprennent souvent le reflux des réactifs dans un solvant organique comme le toluène ou le dichlorométhane pour faciliter le processus d’estérification.
Méthodes de production industrielle
En milieu industriel, la production de l’acide butanedioïque, 2,3-diphényl-, di-2-propényl ester peut impliquer des procédés en flux continu pour améliorer l’efficacité et le rendement. L’utilisation de systèmes catalytiques avancés et de conditions réactionnelles optimisées peut améliorer encore la possibilité de mise à l’échelle de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
L’acide butanedioïque, 2,3-diphényl-, di-2-propényl ester peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes allyle peuvent être oxydés pour former des époxydes ou des diols correspondants.
Réduction : Les groupes ester peuvent être réduits en alcools à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Les groupes phényle peuvent participer à des réactions de substitution aromatique électrophile, telles que la nitration ou l’halogénation.
Réactifs et conditions courants
Oxydation : Des réactifs comme l’acide m-chloroperbenzoïque (m-CPBA) ou le tétroxyde d’osmium (OsO4) sont couramment utilisés pour les réactions d’oxydation.
Réduction : L’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont des agents réducteurs typiques.
Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs comme l’acide nitrique (HNO3) pour la nitration ou le brome (Br2) pour la bromation.
Principaux produits formés
Oxydation : Époxydes ou diols.
Réduction : Alcools.
Substitution : Dérivés nitro ou halogénés des groupes phényle.
Applications de la recherche scientifique
L’acide butanedioïque, 2,3-diphényl-, di-2-propényl ester a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique, en particulier dans la préparation de molécules complexes et de polymères.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son utilisation dans le développement de médicaments, en particulier comme précurseur de principes actifs.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité, notamment des plastifiants et des résines.
Applications De Recherche Scientifique
Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, including plasticizers and resins.
Mécanisme D'action
Le mécanisme d’action de l’acide butanedioïque, 2,3-diphényl-, di-2-propényl ester dépend de son application spécifique. Dans les systèmes biologiques, ses dérivés peuvent interagir avec des cibles cellulaires telles que les enzymes ou les récepteurs, en modulant leur activité. Les voies moléculaires impliquées peuvent varier, mais comprennent souvent l’inhibition de l’activité enzymatique ou la perturbation des processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide butanedioïque, 2,3-diphényl- : Le composé parent sans les groupes ester.
Acide 2-buténoïque (E)-, di-2-propényl ester : Un ester similaire avec une structure de squelette différente.
Acide butanedioïque, 2,3-dihydroxy-, diméthyl ester : Un composé apparenté avec des groupes hydroxyle au lieu de groupes phényle.
Unicité
L’acide butanedioïque, 2,3-diphényl-, di-2-propényl ester est unique en raison de la présence de groupes phényle et allyle, qui confèrent une réactivité chimique distincte et des applications potentielles. Sa capacité à subir une variété de réactions chimiques et ses activités biologiques potentielles en font un composé précieux dans la recherche et l’industrie.
Propriétés
Numéro CAS |
148991-68-8 |
|---|---|
Formule moléculaire |
C22H22O4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
bis(prop-2-enyl) 2,3-diphenylbutanedioate |
InChI |
InChI=1S/C22H22O4/c1-3-15-25-21(23)19(17-11-7-5-8-12-17)20(22(24)26-16-4-2)18-13-9-6-10-14-18/h3-14,19-20H,1-2,15-16H2 |
Clé InChI |
DQMUAGWPKAYSTK-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
silane](/img/structure/B12561705.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)


![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)
![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)

![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)

![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
